molecular formula C8H7ClF3NO B12853239 3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine

3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine

Cat. No.: B12853239
M. Wt: 225.59 g/mol
InChI Key: YRGJSRRVFMCRTK-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine is an organic compound with the molecular formula C8H7ClF3NO It is a derivative of benzenamine, characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine typically involves the following steps:

    Nitration: The starting material, 3-chloro-4-methyl-5-(trifluoromethoxy)-benzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzenamines.

Scientific Research Applications

3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine involves its interaction with specific molecular targets. The presence of the trifluoromethoxy group can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylbenzenamine
  • 4-Methyl-5-(trifluoromethoxy)-benzenamine
  • 3-Chloro-5-(trifluoromethoxy)-benzenamine

Uniqueness

3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

3-chloro-4-methyl-5-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H7ClF3NO/c1-4-6(9)2-5(13)3-7(4)14-8(10,11)12/h2-3H,13H2,1H3

InChI Key

YRGJSRRVFMCRTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)N)OC(F)(F)F

Origin of Product

United States

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